(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Description

BenchChem offers high-quality (1R)-(-)-(10-Camphorsulfonyl)oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-(-)-(10-Camphorsulfonyl)oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

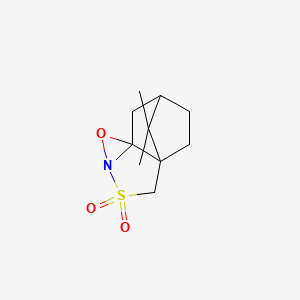

Structure

3D Structure

Properties

IUPAC Name |

11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104372-31-8, 104322-63-6 | |

| Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A Comprehensive Technical Guide for Asymmetric Synthesis

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine , with the CAS number 104372-31-8, stands as a cornerstone reagent in modern asymmetric synthesis. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the stereoselective hydroxylation of prochiral substrates. Developed by Franklin A. Davis and his research group, this class of N-sulfonyloxaziridines has become indispensable for the synthesis of optically active α-hydroxy carbonyl compounds, which are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3]

Physicochemical and Spectroscopic Properties

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a white to off-white solid, valued for its stability and ease of handling compared to many other oxidizing agents.[4] Its chiral nature, derived from the camphor backbone, is the key to its ability to induce asymmetry in chemical reactions.

Table 1: Physicochemical Properties of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

| Property | Value | Reference(s) |

| CAS Number | 104372-31-8 | [5] |

| Molecular Formula | C₁₀H₁₅NO₃S | [5] |

| Molecular Weight | 229.30 g/mol | [5] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 172-174 °C (for the (1S)-(+) enantiomer) | [6] |

| Optical Activity | [α]₂₀/D −44°, c = 2.2 in chloroform | |

| Storage Temperature | 2-8°C |

Synthesis and Stereochemical Integrity

The synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a well-established, multi-step process commencing from the readily available and inexpensive (1R)-(-)-10-camphorsulfonic acid.[7][8][9] The synthetic route is designed to preserve the stereochemical integrity of the camphor scaffold, ensuring the high enantiopurity of the final oxidizing agent.

A general synthetic pathway involves the conversion of the parent sulfonic acid to the corresponding sulfonyl chloride, followed by reaction with ammonia to form the sulfonamide.[7][9] The sulfonamide is then cyclized to the sulfonylimine, which undergoes a diastereoselective oxidation to yield the desired oxaziridine.[7][8] The oxidation step is crucial, as it proceeds from the endo face of the C=N double bond, resulting in the formation of a single oxaziridine isomer.[10][11] This stereospecificity obviates the need for challenging diastereomeric separations.[9]

Figure 2: Conceptual diagram of the asymmetric hydroxylation mechanism.

Experimental Protocol: Asymmetric Hydroxylation of a Ketone Enolate

The following is a representative protocol for the asymmetric α-hydroxylation of a ketone, illustrating the practical application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.

Step 1: Enolate Formation In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the ketone substrate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is then cooled to a low temperature, typically -78 °C. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to the solution to generate the corresponding enolate. The reaction is stirred at this temperature for a specified period to ensure complete enolate formation.

Step 2: Oxidation A solution of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine in a suitable solvent (e.g., THF) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or another appropriate analytical technique.

Step 3: Quench and Work-up The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Step 4: Purification The resulting crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or other suitable methods.

The choice of base, solvent, and reaction temperature can significantly influence the stereoselectivity of the oxidation. [12]For instance, sodium enolates have been shown to react more effectively than their lithium or zinc counterparts in certain cases, leading to higher enantiomeric excess. [13]

Broader Applications in Drug Development and Total Synthesis

The utility of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine extends beyond the hydroxylation of simple ketones and esters. It has been employed as a key reagent in the total synthesis of numerous complex natural products and pharmaceuticals. [1]Its ability to introduce a hydroxyl group with high stereocontrol at a specific position is a powerful tool for building molecular complexity. Notable examples include its use in the synthesis of taxol, a potent anti-cancer drug. [1] Furthermore, this reagent has found applications in the asymmetric synthesis of proton pump inhibitors, polyhydroxylated pyrrolidines, and in the diastereoselective hydroxylation of complex substrates like chlorophyll enolates. [10]

Safety and Handling

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a combustible solid and should be handled with appropriate care in a well-ventilated area. [14]It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from strong oxidizing agents and bases. [14]In case of accidental release, sweep up the solid material and place it in a suitable container for disposal. [14]

Conclusion

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a powerful and versatile chiral oxidizing agent that has had a profound impact on the field of asymmetric synthesis. Its robust nature, predictable stereochemical outcomes, and broad substrate scope have made it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its reactivity and the development of new applications will undoubtedly lead to further advances in the synthesis of complex, enantiomerically pure molecules.

References

-

Davis Oxidation. Chem-Station. [Link] [3]14. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link] [9]15. Polymer-Supported N -Phenylsulfonyloxaziridine (Davis Reagent): A Versatile Oxidant. ResearchGate. [Link]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | CAS 104372-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS#:104322-63-6 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Research Portal [iro.uiowa.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 11. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [researchdiscovery.drexel.edu]

- 13. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 14. fishersci.com [fishersci.com]

difference between (1R)-(-) and (1S)-(+) camphorylsulfonyl oxaziridine

Comparative Analysis, Mechanistic Principles, and Application Protocols

Executive Summary

Camphorylsulfonyl oxaziridines, commonly known as Davis Reagents , are the gold standard for asymmetric electrophilic oxygen transfer in organic synthesis. Derived from the chiral pool of camphor, these reagents exist as two enantiomers: (1R)-(-)-(10-camphorsulfonyl)oxaziridine and (1S)-(+)-(10-camphorsulfonyl)oxaziridine .

While their physical properties (NMR, IR, melting point) are identical, their utility lies in their divergent stereochemical induction . The (1R)-(-) isomer typically induces one specific absolute configuration in the product (e.g., S-hydroxylations), while the (1S)-(+) isomer yields the mirror image. This guide provides a definitive technical analysis of their differences, mechanistic actions, and validated protocols for their synthesis and application in drug development.

Part 1: Structural & Stereochemical Identity

The core difference between the two reagents is their absolute configuration, derived from the starting camphor enantiomer. This chirality dictates the facial selectivity of the oxygen transfer.

Crystallographic & Physical Data

| Property | (1R)-(-)-Isomer | (1S)-(+)-Isomer |

| CAS Number | 104372-31-8 | 104322-63-6 |

| Source Material | Derived from (1R)-(+)-Camphor (Natural) | Derived from (1S)-(-)-Camphor (Unnatural) |

| Optical Rotation | ||

| Melting Point | 168–172 °C | 172–174 °C |

| Stereo-Descriptors | (2S, 8aR) or (1R) based on camphor numbering | (2R, 8aS) or (1S) based on camphor numbering |

| Primary Utility | Synthesis of (R) -sulfoxides / (S) -hydroxy ketones | Synthesis of (S) -sulfoxides / (R) -hydroxy ketones |

*Note: Product configuration depends on substrate priority rules (Cahn-Ingold-Prelog), but the reagents consistently attack opposite faces of a prochiral substrate.

Structural Origin

The confusion often arises because the sign of optical rotation changes during the synthesis sequence.

-

Natural (1R)-(+)-Camphor

(1R)-(+)-Camphorsulfonic Acid -

Unnatural (1S)-(-)-Camphor

(1S)-(-)-Camphorsulfonic Acid

Part 2: Mechanistic Underpinnings

The Davis oxidation operates via an electrophilic oxygen transfer .[1] The oxaziridine ring is highly strained, and the oxygen atom is electrophilic due to the electron-withdrawing sulfonyl group.

The "Active Site" & Transition State

The reaction proceeds through an

-

Open Transition State: Unlike peracid oxidations which often involve chelation, Davis oxidations of metal enolates typically proceed via an open transition state. Steric repulsion between the enolate substituents and the oxaziridine's sulfonyl/camphor backbone dictates the major enantiomer.

Mechanism Visualization

The following diagram illustrates the synthesis of the reagent and the subsequent oxygen transfer mechanism.

Caption: Synthesis of (Camphorylsulfonyl)oxaziridine and the mechanism of asymmetric oxygen transfer. The reagent acts as an electrophilic oxygen source, releasing the sulfonimine byproduct.[1]

Part 3: Comparative Reactivity & Selectivity

The choice between (1R)-(-) and (1S)-(+) is purely dictated by the desired stereochemistry of the target molecule.

Alpha-Hydroxylation of Enolates

This is the most common application. The reagent reacts with lithium or sodium enolates of ketones, esters, and amides.

| Substrate Class | Reagent | Major Product Configuration | Typical ee% |

| Tetralones | (1R)-(-) | (S)-2-hydroxy-1-tetralone | > 95% |

| Tetralones | (1S)-(+) | (R)-2-hydroxy-1-tetralone | > 95% |

| Prochiral Esters | (1R)-(-) | (S)-alpha-hydroxy ester | 85-95% |

| Prochiral Esters | (1S)-(+) | (R)-alpha-hydroxy ester | 85-95% |

Asymmetric Sulfoxidation

Used in the synthesis of proton pump inhibitors (e.g., Esomeprazole). The reagent oxidizes sulfides to sulfoxides.[2]

-

Reaction: Sulfide (

) + Davis Reagent -

Selectivity: The (1R)-(-) reagent typically yields the (R)-sulfoxide (depending on substituent priority), while (1S)-(+) yields the (S)-sulfoxide .

Part 4: Experimental Protocols

Synthesis of (1S)-(+)-(Camphorylsulfonyl)oxaziridine

Target: Preparation from (1S)-(-)-10-Camphorsulfonic acid.

Reagents:

Step-by-Step Protocol:

-

Imine Formation: Convert (1S)-CSA to the sulfonimine via the sulfonyl chloride and sulfonamide intermediates (or purchase the sulfonimine directly).

-

Biphasic Oxidation:

-

Dissolve the sulfonimine (1.0 equiv) in Toluene.

-

Prepare an aqueous solution of

(4.0 equiv) to maintain pH > 9. -

Cool the mixture to 0–5 °C.

-

Add Oxone (1.5 equiv) in water dropwise over 30 minutes. Vigorous stirring is critical to facilitate phase transfer.

-

-

Work-up:

-

Separate the organic layer.

-

Wash with aqueous sulfite (to quench oxidant) and brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Isopropanol.

Standard Alpha-Hydroxylation Protocol

Target: Asymmetric hydroxylation of a ketone using (1R)-(-)-Davis Reagent.

-

Enolate Generation:

-

In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in dry THF.

-

Cool to -78 °C.

-

Add KHMDS or LiHMDS (1.1 equiv) dropwise. Stir for 30–60 mins to ensure complete enolization.

-

-

Oxidation:

-

Dissolve (1R)-(-)-(camphorylsulfonyl)oxaziridine (1.2 equiv) in dry THF.

-

Add this solution slowly to the enolate at -78 °C.

-

Note: The reaction is often fast. Monitor by TLC.[5]

-

-

Quench:

-

Quench with saturated aqueous

at -78 °C. -

Warm to room temperature and extract with Ethyl Acetate.

-

-

Purification:

-

The byproduct (sulfonimine) is less polar; the hydroxy ketone is more polar. Separate via silica gel chromatography.

-

Part 5: Applications in Drug Development[7][11][16]

Case Study: Synthesis of Esomeprazole (Nexium)

Esomeprazole is the (S)-enantiomer of Omeprazole. The sulfoxidation step is critical.

-

Challenge: Standard oxidation of the sulfide precursor yields a racemic mixture (Omeprazole).

-

Solution: Use of a chiral oxidation system.[7][8][9][10][3][11][12][13] While industrial scale often uses Titanium/Tartrate systems (Sharpless modification), Davis reagents are used in discovery chemistry for structure-activity relationship (SAR) studies due to their high predictability.

-

Application: Using (1S)-(+)-(camphorylsulfonyl)oxaziridine on the sulfide precursor yields the sulfoxide with high enantiomeric excess, allowing rapid access to the pure enantiomer for biological testing.

Troubleshooting & Stability

-

Thermal Stability: These reagents are stable at room temperature but should be stored at 4 °C to prevent slow decomposition.

-

Explosion Hazard: Unlike some peroxides, Davis reagents are non-explosive, but Oxone (used in synthesis) is a strong oxidant.

-

Solvent Compatibility: Compatible with THF, Toluene, DCM, and

. Avoid protic solvents (MeOH, EtOH) during the reaction if enolates are involved, as they will quench the enolate.

References

-

Davis, F. A., & Chen, B. C. (1992).[2] "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chemical Reviews, 92(5), 919-934.

-

Viswajanani, R., et al. (2005). "Synthesis of (1S)-(+)-(10-camphorsulfonyl)oxaziridine." Organic Syntheses, Coll.[5] Vol. 10, p.83.

-

Towson, J. C., et al. (1990). "Organic Reactions of (Camphorylsulfonyl)oxaziridine." Journal of the American Chemical Society, 112, 6679.[3][13]

-

ChemicalBook. (2024). "(1S)-(+)-(Camphorylsulfonyl)oxaziridine Product Properties."

-

Sigma-Aldrich. (2024). "Product Specification: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine."

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (1S)-(+)-(Camphorylsulfonyl)oxaziridine | 104322-63-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxaziridine - Wikipedia [en.wikipedia.org]

- 13. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

The Guardian of Chirality: An In-depth Technical Guide to the Storage and Stability of Camphorsulfonyl Oxaziridine

For Immediate Release

A comprehensive technical guide addressing the critical aspects of the storage and stability of camphorsulfonyl oxaziridines has been released. This whitepaper is an essential resource for researchers, scientists, and drug development professionals who rely on the precision and reliability of these powerful chiral oxidizing agents. By providing a deep dive into the chemical integrity of these reagents, this guide aims to enhance experimental reproducibility and success in asymmetric synthesis.

Introduction: The Indispensable Role of Camphorsulfonyl Oxaziridines in Asymmetric Synthesis

Camphorsulfonyl oxaziridines, most notably (1S)-(+)-(10-camphorsulfonyl)oxaziridine and its enantiomer, are highly valued reagents in the field of organic chemistry.[1][2] Their unique ability to effect the enantioselective hydroxylation of prochiral enolates to form optically active α-hydroxy ketones makes them indispensable tools in the synthesis of complex pharmaceuticals and natural products.[3][4] The stereochemical outcome of these reactions is directly dependent on the integrity of the oxaziridine ring, a strained three-membered heterocycle.[5][6] Therefore, ensuring the stability of these reagents during storage is paramount to achieving high yields and predictable enantioselectivity in the laboratory.

This guide provides a detailed exploration of the factors influencing the stability of camphorsulfonyl oxaziridines, outlines best practices for their storage and handling, and presents methodologies for assessing their purity and degradation.

I. The Chemical Foundation of Stability: Understanding the Oxaziridine Ring

The reactivity of camphorsulfonyl oxaziridines stems from the strained three-membered ring containing a weak N-O bond.[5][6] While this inherent strain is key to their synthetic utility as oxygen transfer agents, it also renders them susceptible to degradation under certain conditions. The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, facilitating its transfer to nucleophiles.[5] However, this electronic feature also influences the stability of the molecule.

N-sulfonyloxaziridines, in general, are stable crystalline compounds that can be handled under normal laboratory conditions.[1] Some derivatives have been reported to be storable for up to six months at 5°C without noticeable decomposition.[1] The product is chemically stable under standard ambient conditions (room temperature).[7]

II. Key Factors Influencing the Stability of Camphorsulfonyl Oxaziridine

Several environmental factors can compromise the chemical integrity of camphorsulfonyl oxaziridines over time. Understanding and controlling these factors are crucial for maintaining the reagent's efficacy.

A. Thermal Decomposition

Elevated temperatures can promote the degradation of camphorsulfonyl oxaziridines. The primary thermal degradation pathway is believed to be a rearrangement to the corresponding, and generally unstable, N-sulfonyl nitrone.[1] This process involves the cleavage of the C-N bond of the oxaziridine ring.

dot

Caption: Figure 1: Proposed thermal degradation pathway.

B. Photochemical Degradation

Oxaziridines, in general, are known to be sensitive to ultraviolet (UV) light.[2] Photochemical energy can induce rearrangement reactions, potentially leading to the formation of nitrones or other byproducts.[8] While specific studies on the photostability of camphorsulfonyl oxaziridine are not extensively detailed in the literature, it is a prudent and widely accepted practice to protect the reagent from light exposure during storage and handling.

C. Hydrolytic Instability

Moisture is a significant threat to the stability of camphorsulfonyl oxaziridine. The precursor to its synthesis, the corresponding camphorsulfonimine, is known to be susceptible to hydrolysis back to the sulfonamide and the camphor-derived ketone.[9] Any residual moisture in the stored reagent or exposure to atmospheric humidity can facilitate the reverse reaction, leading to the decomposition of the oxaziridine.

dot

Caption: Figure 2: Hydrolytic degradation pathway.

III. Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term efficacy of camphorsulfonyl oxaziridine, the following storage and handling protocols are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated at 2-8°C. For long-term storage, -20°C is advisable. | Minimizes thermal degradation and preserves the integrity of the strained oxaziridine ring. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |

| Light | Store in an amber vial or a light-proof container. | Protects the compound from potential photochemical degradation. |

| Handling | Handle in a dry, well-ventilated area. Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Ensures user safety and prevents contamination of the reagent with moisture. |

IV. Assessing the Stability and Purity of Camphorsulfonyl Oxaziridine

Regular assessment of the purity of camphorsulfonyl oxaziridine is a critical component of quality control in a research setting. Several analytical techniques can be employed for this purpose.

A. Experimental Protocols for Purity Assessment

1. Thin-Layer Chromatography (TLC)

A rapid and straightforward method to qualitatively assess the purity of camphorsulfonyl oxaziridine is TLC.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar solvent system, such as dichloromethane or a mixture of hexanes and ethyl acetate. The optimal system should provide good separation between the oxaziridine and its potential impurities, primarily the corresponding sulfonimine.

-

Visualization: UV light (254 nm) and/or staining with a phosphomolybdic acid solution followed by heating.

-

Procedure:

-

Dissolve a small amount of the camphorsulfonyl oxaziridine in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate alongside a reference standard if available.

-

Develop the plate in the chosen mobile phase.

-

Visualize the spots. The presence of multiple spots may indicate degradation or impurities. The Rf value of the camphorsulfonylimine is typically lower than that of the corresponding oxaziridine.[9]

-

2. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 250 nm).[10]

-

Method Development and Validation:

-

Optimize the mobile phase composition to achieve good separation between the main peak of the oxaziridine and any potential degradation products.

-

Validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[12] Stress testing (forced degradation) under acidic, basic, oxidative, and photolytic conditions can help to demonstrate the stability-indicating nature of the method.[10]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for both structural confirmation and purity assessment.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).

-

Analysis:

-

¹H NMR: The spectrum of pure camphorsulfonyl oxaziridine will show characteristic signals for the camphor scaffold.[9][13] The appearance of new signals, particularly in the aromatic region (if applicable to a derivative) or changes in the integration of existing signals, can indicate the presence of impurities. The formation of the corresponding sulfonamide and ketone upon degradation will result in a new set of characteristic peaks.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the molecule.[9][13] The appearance of additional signals would signify the presence of impurities or degradation products.

-

dot

Caption: Figure 3: Analytical workflow for stability assessment.

V. The Impact of Degradation on Asymmetric Synthesis

The use of partially degraded camphorsulfonyl oxaziridine can have significant consequences for the outcome of an asymmetric synthesis.

-

Reduced Yield: The primary degradation products, the camphorsulfonimine and its hydrolysis products, are not active oxidizing agents in the desired transformation. Their presence effectively lowers the concentration of the active reagent, leading to incomplete conversion and reduced yields of the desired α-hydroxy ketone.

-

Compromised Enantioselectivity: While the degradation products themselves are not expected to catalyze the reaction, their presence can alter the reaction conditions. More importantly, a lower concentration of the chiral oxidant can affect the kinetics of the reaction, potentially leading to a decrease in the observed enantiomeric excess (ee) of the product.[3]

-

Formation of Byproducts: In some cases, the degradation products or intermediates could potentially react with other components in the reaction mixture, leading to the formation of unforeseen byproducts and complicating the purification of the desired product.

VI. Conclusion: A Commitment to Quality and Reproducibility

The stability of camphorsulfonyl oxaziridine is a critical parameter that underpins its successful application in asymmetric synthesis. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable reagent and ensure its optimal performance. Regular purity assessment using the described analytical techniques is a vital quality control measure that will contribute to more reliable and reproducible experimental outcomes. Ultimately, a proactive approach to managing the stability of camphorsulfonyl oxaziridine is an investment in the integrity of scientific research and the efficient development of new chemical entities.

References

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2656. [Link]

-

Advances in the Chemistry of Oxaziridines. (2014). Chemical Reviews, 114(16), 8207-8266. [Link]

-

Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. (1990). Journal of the American Chemical Society, 112(18), 6679-6690. [Link]

-

Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. (n.d.). Glen Research. [Link]

-

(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. (n.d.). Organic Syntheses. [Link]

-

Oxaziridine. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Oxaziridines. (2015). ResearchGate. [Link]

-

Synthesis of Davis oxaziridine from N‐sulfonyl imine. (2020). ResearchGate. [Link]

-

Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2025). Molecules, 30(3), 603. [Link]

-

Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). International Journal of Molecular Sciences, 27(1), 1. [Link]

-

(+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. (n.d.). Organic Syntheses. [Link]

-

Iron Catalyzed Asymmetric Oxyamination of Olefins. (2012). Journal of the American Chemical Society, 134(36), 14718-14721. [Link]

-

Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. (2022). ResearchGate. [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie International Edition, 47(39), 7406-7409. [Link]

-

oxaziridine (c-ch. (2015). Chemistry Journal of Moldova, 10(2), 77-98. [Link]

-

Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. (1993). Drexel University. [Link]

-

Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. (2023). Docta Complutense. [Link]

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(3), 999-1005. [Link]

-

Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). Polymers, 12(8), 1797. [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). ResearchGate. [Link]

-

Development and validation of HPLC-UV method for the estimation of 0xaprozin in human plasma. (2011). ResearchGate. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics, 14(11), 2324. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

-

Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. (2006). ResearchGate. [Link]

-

Different products formed from the oxaziridine (II) which is a photoproduct of the nitrone (I). (n.d.). ResearchGate. [Link]

-

Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines. (2011). Semantic Scholar. [Link]

-

1H and (13)C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by alpha-Cyclodextrin. (1999). The Journal of Organic Chemistry, 64(5), 1591-1595. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. docta.ucm.es [docta.ucm.es]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral Sulfoxides Using N-Sulfonyl Oxaziridines

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis and medicinal chemistry.[1][2][3] The unique stereochemical properties of the sulfinyl group, which can act as a powerful chiral auxiliary, have been harnessed to control the stereochemistry of complex chemical transformations.[2][4] Furthermore, the sulfur stereocenter is a key pharmacophore in a number of blockbuster drugs, including the proton pump inhibitor esomeprazole (Nexium) and the wakefulness-promoting agent armodafinil.[4][5][6][7]

The most direct and reliable method for preparing enantiopure sulfoxides is the asymmetric oxidation of prochiral sulfides.[8][9] Among the various reagents developed for this purpose, chiral N-sulfonyloxaziridines, pioneered by Franklin A. Davis, stand out for their exceptional performance.[10][11][12] These reagents are stable, crystalline solids that act as neutral, electrophilic oxygen transfer agents under mild conditions.[11][13] Their use consistently delivers high yields and excellent enantioselectivities with minimal over-oxidation to the sulfone byproduct, a common challenge with other oxidizing systems.[11][14]

This guide provides an in-depth exploration of the mechanism, practical considerations, and detailed protocols for the asymmetric synthesis of sulfoxides using these powerful chiral reagents.

The Reagent: Understanding Chiral N-Sulfonyloxaziridines

Oxaziridines are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon.[10] The inherent ring strain and the weak N-O bond make them effective atom-transfer agents.[15] The attachment of an electron-withdrawing sulfonyl group to the nitrogen atom, as in N-sulfonyloxaziridines (often called Davis reagents), significantly enhances the thermal stability of the molecule and the electrophilicity of the oxygen atom, making it a superb oxygen donor.[9][11]

The most successful and widely used chiral oxaziridines are derived from camphor, a readily available natural product. Reagents such as (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine and its halogenated derivatives are commercially available in both enantiomeric forms, providing access to either enantiomer of the target sulfoxide.[10][16][17][18][19]

The synthesis of these reagents is typically achieved through the oxidation of the corresponding chiral N-sulfonylimine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[11][13] More practical and environmentally friendly methods using sodium hypochlorite have also been developed, simplifying their preparation.[13]

Mechanism of Stereoselective Oxygen Transfer

The asymmetric oxidation of a sulfide by a chiral N-sulfonyloxaziridine proceeds via a concerted, SN2-type mechanism.[20][21] The lone pair of electrons on the nucleophilic sulfur atom attacks the electrophilic oxygen atom of the oxaziridine ring. This leads to the cleavage of the weak N-O bond and the formation of a new S-O bond in a single, asynchronous transition state.[8][11]

The Origin of Asymmetry: The remarkable enantioselectivity of the reaction stems from the rigid, chiral camphor backbone of the oxaziridine. This scaffold creates a highly differentiated steric environment around the transferring oxygen atom. For the reaction to occur, the sulfide must approach the oxaziridine from the least sterically hindered trajectory. This facial selectivity forces the formation of one sulfoxide enantiomer preferentially over the other.[22][23] Steric repulsion between the larger substituent on the sulfur atom and the bulky camphor framework is the dominant factor controlling the stereochemical outcome.[22][23][24]

Caption: Figure 1: Proposed S_N2-type Transition State.

Application Notes: Factors for Success

Achieving high yield and enantioselectivity requires careful consideration of several experimental parameters.

-

Substrate Scope: The method is broadly applicable to a wide range of prochiral sulfides, including aryl alkyl, dialkyl, and heterocyclic sulfides.[22][25] For aryl sulfides, electronic effects can play a secondary role in addition to sterics, but high selectivity is generally maintained.[22]

-

Oxaziridine Selection: The choice of the oxaziridine enantiomer directly dictates the absolute configuration of the resulting sulfoxide. For instance, (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine typically yields the (R)-sulfoxide. Dichloro-substituted variants, such as (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine, are often more reactive and can provide higher enantioselectivity for more challenging substrates.[2][19][22]

-

Reaction Conditions:

-

Solvent: Aprotic solvents are standard. Chloroform (CHCl₃) and carbon tetrachloride (CCl₄) are common, although tetrahydrofuran (THF) is also effective.

-

Temperature: Low temperatures are critical for maximizing enantioselectivity by minimizing alternative, non-selective reaction pathways. Temperatures between -78 °C and -20 °C are typical.

-

Stoichiometry: The reaction is stoichiometric. A slight excess of the oxaziridine (1.05-1.1 equivalents) is sometimes used to ensure complete conversion of the sulfide.

-

-

Minimizing Side Reactions: A key advantage of Davis reagents is the clean conversion to the sulfoxide with little to no formation of the over-oxidized sulfone.[11] The primary byproduct is the N-sulfonylimine, which is typically unreactive and easily separated during workup or chromatography.

Data Summary: Representative Enantioselectivities

The following table summarizes the typical performance of chiral camphorsulfonyl oxaziridines in the asymmetric oxidation of various sulfides.

| Sulfide Substrate | Chiral Oxaziridine Reagent | Conditions | Yield (%) | ee (%) | Reference |

| Thioanisole | (+)-Camphorsulfonyl oxaziridine | CCl₄, -20 °C | >95 | 77 (R) | [16] |

| Methyl p-tolyl sulfide | (+)-Camphorsulfonyl oxaziridine | CCl₄, -20 °C | >95 | 70 (R) | [16] |

| Benzyl methyl sulfide | (+)-Camphorsulfonyl oxaziridine | CCl₄, -20 °C | >95 | 35 (R) | [16] |

| Thioanisole | (+)-8,8-Dichlorocamphoryl oxaziridine | CHCl₃, -60 °C | 85 | >95 (R) | [22] |

| Methyl p-tolyl sulfide | (+)-8,8-Dichlorocamphoryl oxaziridine | CHCl₃, -60 °C | 91 | >95 (R) | [22] |

| 2-Methyl-2,3-dihydrobenzothiophene | (+)-8,8-Dichlorocamphoryl oxaziridine | CHCl₃, -60 °C | 88 | 91 (R) | [22] |

Detailed Experimental Protocol

Title: Asymmetric Synthesis of (R)-Methyl Phenyl Sulfoxide from Thioanisole

Objective: To prepare enantiomerically enriched (R)-methyl phenyl sulfoxide via asymmetric oxidation using (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine, a highly selective Davis reagent.

Materials:

-

Thioanisole (Methyl phenyl sulfide), 99%

-

(+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

-

Chloroform (CHCl₃), anhydrous, ACS grade

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes, HPLC grade

-

Ethyl Acetate, HPLC grade

Equipment:

-

Round-bottom flask (50 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Septum and nitrogen/argon inlet

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Glass column for chromatography

Caption: Figure 2: Experimental Workflow Diagram.

Procedure:

-

Reaction Setup: Place a magnetic stir bar into an oven-dried 50 mL round-bottom flask. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.

-

Reagent Preparation: In the flask, dissolve thioanisole (e.g., 124 mg, 1.0 mmol) in 10 mL of anhydrous chloroform via syringe.

-

Cooling: Cool the stirred solution to -60 °C using a dry ice/acetone bath.

-

Oxidant Addition: In a separate vial, dissolve (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine (e.g., 364 mg, 1.05 mmol, 1.05 equiv) in 5 mL of anhydrous chloroform. Slowly add this solution dropwise to the cold sulfide solution over 15 minutes using a syringe.

-

Causality Note: Slow, dropwise addition at low temperature is crucial to dissipate any heat generated and maintain the high stereoselectivity of the reaction.

-

-

Reaction Monitoring: Stir the mixture at -60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The sulfoxide product will have a lower Rf value than the starting sulfide. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, remove the cold bath and allow the reaction to warm to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to separate the sulfoxide from the less polar N-sulfonylimine byproduct.

-

Analysis: Combine the fractions containing the pure product and concentrate in vacuo to yield (R)-methyl phenyl sulfoxide as a colorless oil. Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Enantioselectivity (ee) | Reaction temperature was too high. | Ensure the cold bath maintains a stable, low temperature throughout the addition and reaction period. |

| Wet solvent or reagents. | Use freshly distilled, anhydrous solvents. Ensure the oxaziridine is dry. | |

| Incomplete Reaction | Insufficient equivalents of oxaziridine. | Use a slight excess (1.05 eq) of the oxaziridine. Confirm the purity of the oxidizing agent. |

| Reagent degradation. | Store chiral oxaziridines in a desiccator, protected from light. | |

| Presence of Sulfone | Reaction warmed prematurely or for too long. | While rare with this reagent, ensure prompt workup after the reaction is complete. |

| Difficult Purification | Rf values of product and imine byproduct are too close. | Adjust the eluent system for chromatography. A less polar system (e.g., adding dichloromethane) may improve separation. |

Conclusion

The asymmetric oxidation of sulfides using chiral N-sulfonyloxaziridines is a robust, reliable, and highly stereoselective method for the synthesis of enantiopure sulfoxides. The operational simplicity, mild reaction conditions, and commercial availability of the reagents make this a premier strategy for researchers in both academic and industrial settings. Its successful application in the large-scale synthesis of chiral drugs like esomeprazole underscores its importance and utility in modern organic chemistry.[5][26]

References

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules. [Link]

-

Davis Chiral Oxaziridine Reagents. Scribd. [Link]

-

Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. [Link]

-

Oxaziridine. Wikipedia. [Link]

-

A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Thieme Connect. [Link]

-

Highly enantioselective oxidation of sulfides to sulfoxides by a new oxaziridinium salt. Organic Letters. [Link]

-

Davis oxidation. Grokipedia. [Link]

-

The Practical Preparation of Chiral N-Sulfonyl Oxaziridines via Catalytic Asymmetric Payne Oxidation. Organic Chemistry Portal. [Link]

-

Davis Oxidation. Organic Chemistry Portal. [Link]

-

Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences. [Link]

-

Asymmetric Synthesis Using N-Sulfonyloxaziridines. Pure and Applied Chemistry. [Link]

-

(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. ResearchGate. [Link]

-

Chemistry of oxaziridines. 8. Asymmetric oxidation of nonfunctionalized sulfides to sulfoxides with high enantioselectivity by 2-sulfamyloxaziridines. Drexel University. [Link]

-

Advances in the Chemistry of Oxaziridines. Chemical Reviews. [Link]

-

Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

-

Enantioselective Sulfoxidation. Organic Chemistry Portal. [Link]

-

Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. The Journal of Organic Chemistry. [Link]

-

Chemistry of oxaziridines. 8. Asymmetric oxidation of nonfunctionalized sulfides to sulfoxides with high enantioselectivity by 2-sulfamyloxaziridines. Scilit. [Link]

-

Examples of chiral sulfoxides used as drugs. ResearchGate. [Link]

-

2-(Phenylsulfonyl)-3-phenyl-oxaziridine (Davis Reagent). ResearchGate. [Link]

-

The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. Schlegel Group. [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PMC. [Link]

-

Photochemical rearrangement of chiral oxaziridine to synthesis chiral lactams. ResearchGate. [Link]

-

Diversification of drugs with sulfur stereogenic centers. Nature Portfolio. [Link]

-

Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide. Organic Process Research & Development. [Link]

-

(+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. [Link]

-

Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles. Chemical Communications. [Link]

-

Oxaziridines: New Perspectives and Insights. Michigan State University. [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

-

Oxaziridine synthesis. Organic Chemistry Portal. [Link]

-

Davis Oxidation. Chem-Station. [Link]

-

Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Organic Chemistry Portal. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 3. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]

- 10. Oxaziridine - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Buy (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | 104322-63-6 [smolecule.com]

- 18. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine 104322-63-6 [sigmaaldrich.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Davis Oxidation [organic-chemistry.org]

- 21. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 22. researchgate.net [researchgate.net]

- 23. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 24. Research Portal [researchdiscovery.drexel.edu]

- 25. Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

total synthesis applications of camphorsulfonyl oxaziridine

Asymmetric -Hydroxylation & Beyond: The Camphorsulfonyl Oxaziridine Handbook

Executive Summary

Camphorsulfonyl oxaziridine (CSO), often referred to as the Davis Reagent (specifically the chiral variants), represents a benchmark in reagent-controlled stereoselection.[1] Unlike transition metal-catalyzed oxidations which rely on ligand-sphere coordination, CSO utilizes the rigid, bulky chiral scaffold of the camphor skeleton to direct the trajectory of nucleophilic attack.

This guide details the application of (+)- and (-)-CSO for the asymmetric

Part 1: Mechanistic Principles & Stereocontrol

The Electrophilic Oxygen Transfer

The utility of CSO stems from the weak N–O bond within the strained oxaziridine ring. The reaction is driven by the relief of ring strain and the formation of a stable sulfonimine byproduct.

-

Mechanism: The reaction proceeds via an

-type nucleophilic attack by the enolate carbon on the oxaziridine oxygen.[1][2][3][4] -

Transition State (TS):

-

Open TS: For most lithium and sodium enolates, the reaction proceeds through an open transition state where steric repulsion between the enolate substituents and the camphor bridgehead determines the face of approach.

-

Closed TS: In specific cases involving potassium enolates or additives, a chelated transition state may operate, though the "open" model is the standard predictor for CSO.

-

Visualizing the Pathway

The following diagram illustrates the kinetic pathway and the divergence between product formation and byproduct elimination.

Figure 1: Mechanistic workflow of Davis Oxidation.[3][5] The steric bulk of the camphor scaffold forces the enolate to attack from the least hindered face.

Part 2: Critical Application – Asymmetric -Hydroxylation

Protocol Design: The "Counter-Ion Effect"

A common failure mode in CSO oxidations is low diastereoselectivity (dr) or enantioselectivity (ee). This is often due to the choice of base. While LDA is standard for enolization, Sodium enolates (generated via NaHMDS) often yield higher selectivities with CSO than Lithium enolates due to a looser ion pair that accentuates the steric clash with the oxidant.

Standard Operating Procedure (SOP)

Objective: Synthesis of an

Reagents:

-

Substrate: Prochiral ketone (1.0 equiv).

-

Base: NaHMDS (1.1 equiv, 1.0 M in THF).

-

Oxidant: (+)-(2R,8aS)-10-(Camphorsulfonyl)oxaziridine (1.2 equiv).

-

Solvent: Anhydrous THF.

-

Quench: Sat.

.

Step-by-Step Protocol:

-

Enolate Generation:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add anhydrous THF and cool to -78°C (Cryogenic control is mandatory to prevent enolate equilibration).

-

Add NaHMDS dropwise.

-

Add the ketone substrate slowly (over 10 min) to the base.

-

Checkpoint: Stir for 30–60 minutes at -78°C. Ensure the solution remains clear (precipitates indicate aggregation which lowers ee).

-

-

Oxidation:

-

Dissolve (+)-CSO in a minimal amount of dry THF in a separate vial.

-

Cannulate the cooled CSO solution into the enolate mixture rapidly. Note: Unlike many reactions where slow addition is preferred, rapid addition here ensures the enolate is trapped before any thermal equilibration occurs.

-

Stir at -78°C for 30 minutes.

-

-

Quench & Workup:

-

Quench with saturated aqueous

at -78°C. -

Warm to room temperature.

-

Extract with Et2O or EtOAc.

-

Purification: The byproduct (camphorsulfonyl imine) is polar but can streak on silica. Flash chromatography is usually sufficient to separate the alcohol product.

-

Data: Base & Substitution Effects

The following table summarizes the impact of enolate counter-ions on enantiomeric excess, derived from seminal studies (Davis et al.).

| Substrate Type | Base Used | Enolate Geometry | Typical % ee | Notes |

| Acyclic Ketone | LDA (Li+) | Z-enolate | 40–60% | Tight ion pair reduces steric differentiation. |

| Acyclic Ketone | NaHMDS (Na+) | Z-enolate | 85–95% | Recommended standard. |

| Cyclic Ketone | LDA (Li+) | E-enolate (fixed) | 60–80% | Ring constraints aid selectivity. |

| Ester/Amide | KHMDS (K+) | E-enolate | >90% | Potassium enolates are highly reactive; use with care. |

Part 3: Case Studies in Total Synthesis

Case Study A: Synthesis of (+)-Kjellmanianone

In the total synthesis of the antimicrobial terpene (+)-Kjellmanianone , the installation of the chiral tertiary alcohol was the stereodefining step.

-

Challenge: Creating a quaternary stereocenter adjacent to a carbonyl without racemization.

-

Solution: Usage of (+)-CSO on the sodium enolate.

-

Outcome: The reaction proceeded with 69% ee (enhanced to >98% via recrystallization). This example highlights CSO's ability to handle sterically congested quaternary centers where other oxidants (like MoOPH) might fail due to bulk.

Case Study B: The Taxol Context (Holton Synthesis)

While the Holton Taxol synthesis is famous for many steps, the oxidation of camphor-derived enolates was a foundational strategy developed by the group.

-

Application: Oxidation of a bicyclic lactam enolate.

-

Significance: This demonstrated that CSO could differentiate between the endo and exo faces of highly complex, bicyclic systems, a requirement for the rigid core of Taxol.

Workflow Visualization: Total Synthesis Integration

The following graph illustrates where CSO fits into a retrosynthetic logic for polyketides.

Figure 2: Integration of Davis Oxidation into iterative polyketide synthesis schemes.

Part 4: Advanced Applications & Troubleshooting

Beyond Enolates: Sulfide Oxidation

CSO is not limited to C-O bond formation. It is also a premier reagent for the asymmetric oxidation of sulfides to sulfoxides.

-

Protocol Difference: No base is required. The reaction is performed in

or -

Selectivity: Yields sulfoxides with high optical purity, avoiding the over-oxidation to sulfones common with mCPBA.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Enolate decomposition or hydrolysis. | Ensure strictly anhydrous conditions; switch to NaHMDS if using LDA. |

| Low ee | Temperature fluctuation or wrong face attack. | Maintain -78°C strictly during addition. Try the opposite enantiomer of CSO to verify mismatch. |

| Byproduct Contamination | Incomplete separation of sulfonimine. | Flash chromatography with a gradient of Hexane:EtOAc (9:1 to 7:3). The imine is less polar than the alcohol. |

References

-

Seminal Methodology: Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. "Synthesis of

-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines."[4] Journal of Organic Chemistry, 1984 , 49, 3241–3243.[4] Link -

Asymmetric Mechanism: Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S.[4][6][7] "Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine." Journal of the American Chemical Society, 1990 , 112, 6679–6690.[4][7] Link[7]

-

Review of Applications: Davis, F. A.; Chen, B. C.[2][4][5][7][8] "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chemical Reviews, 1992 , 92, 919–934.[9] Link

-

Taxol Synthesis Context: Holton, R. A., et al. "First total synthesis of taxol. 1. Functionalization of the B ring." Journal of the American Chemical Society, 1994 , 116, 1597–1598. Link

-

Kjellmanianone Synthesis: Paquette, L. A., et al. "Total Synthesis of (+)-Kjellmanianone." Journal of the American Chemical Society (Cited within Davis reviews as a key application of the methodology).[7]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. CHEMISTRY [examjobexpertcontent.com]

- 4. Davis Oxidation [organic-chemistry.org]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 8. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

Troubleshooting & Optimization

low yield troubleshooting in enolate hydroxylation with Davis reagent

Topic: Troubleshooting Low Yields in Enolate Hydroxylation Reagent: 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)

Welcome to the Technical Support Center

Status: Online Agent: Senior Application Scientist (Process Chemistry Division)

You are experiencing low yields in your

This guide moves beyond basic textbook procedures. We will dissect the reaction into three critical phases: Enolization , Oxidation , and Isolation .

Phase 0: Diagnostic Triage

Before changing variables, we must identify where the yield is being lost. Use the logic flow below to categorize your failure mode.

Figure 1: Diagnostic logic tree to isolate the source of yield loss (Reaction vs. Workup).

Phase 1: The Enolization (The Foundation)

The Problem: If you recover starting material or see aldol byproducts, your enolate never formed quantitatively. The Davis reagent cannot oxidize what isn't enolized.

Critical Parameters

| Parameter | Recommendation | Technical Rationale |

| Base Selection | KHMDS or NaHMDS | The counterion matters. K+ and Na+ enolates are often more reactive toward the oxaziridine oxygen than Li+ enolates (LDA/LiHMDS) due to looser ion pairing. |

| Temperature | -78°C (Strict) | Higher temperatures favor thermodynamic enolates and proton transfer. You must lock the kinetic enolate. |

| Stoichiometry | Base (1.1 - 1.2 eq) | You need a slight excess of base to ensure complete consumption of the ketone. Residual ketone acts as a proton source, quenching the enolate (Proton Return). |

Troubleshooting Protocol:

-

Titrate your base: Commercial KHMDS/LiHMDS degrades. If your bottle is >3 months old, titrate it using menthol/bipyridine or diphenylacetic acid.

-

Add HMPA/DMPU: If the reaction is sluggish, adding a cosolvent (HMPA 10-20% v/v) breaks up enolate aggregates, increasing reactivity. Warning: HMPA is toxic; DMPU is a safer alternative.

-

The "Internal Proton Return" Trap: If you use LDA, the byproduct is diisopropylamine (DIA). DIA can protonate the intermediate hemiaminal or the enolate if the equilibrium isn't favorable. Switch to HMDS bases ; the byproduct (TMS)2NH is less acidic and sterically bulkier.

Phase 2: The Oxidation (The Reaction)

The Problem: The enolate formed, but it didn't yield the

Mechanism & Failure Points

The reaction proceeds via nucleophilic attack of the enolate on the oxaziridine oxygen.[1][2]

Figure 2: Mechanistic pathway showing the desired fragmentation and potential (rare) amination side reaction.

Technical Fixes:

-

Reagent Quality: The Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) is stable but can degrade. Check the melting point (89-90°C). If it's a gooey solid, recrystallize from ethyl acetate/hexane.

-

Addition Rate: Add the Davis reagent (dissolved in THF) quickly to the enolate at -78°C. Slow addition allows the formed product to interact with unreacted enolate (proton transfer), leading to mixtures.

-

Quenching: Quench with Camphorsulfonic Acid (CSA) or saturated NH4Cl at -78°C before warming. Warming the unquenched reaction mixture can lead to decomposition of the sensitive

-hydroxy enolate intermediate.

Phase 3: Workup & Isolation (The "Hidden" Yield Killer)

The Problem: The reaction worked, but you can't isolate the product. The yield loss is actually a purification failure.

The Sulfonimine Nightmare

The byproduct of the Davis reaction is N-benzylidenebenzenesulfonamide (a sulfonimine).

-

Issue: It is non-polar, UV-active, and often co-elutes with your product on silica gel.

-

Symptom: Your NMR shows aromatic peaks (7.5–8.0 ppm) that don't belong to your product, and the mass balance is off.

Protocol for Removal: Do not rely solely on chromatography. Use chemical removal during workup.

-

Acid Hydrolysis (Robust Substrates):

-

Treat the crude mixture with 1N HCl in THF/Water for 1 hour.

-

This hydrolyzes the sulfonimine into benzaldehyde and benzenesulfonamide.

-

Benzaldehyde is volatile/easily separated; benzenesulfonamide is very polar and stays on the baseline of the column.

-

-

Cold Filtration (Crystalline Products):

-

The sulfonimine is often less soluble in cold ether/hexanes than the hydroxy ketone. Trituration can sometimes precipitate the byproduct.

-

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that looks like product, but after column chromatography, it's gone. Why?

A:

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it. Alternatively, use neutral alumina.

Q: Can I use the Vedejs Reagent (MoOPH) instead? A: You can, but Davis is generally superior for stereoselectivity and mildness. MoOPH requires stronger Lewis acidic conditions and is light-sensitive. Stick to Davis unless you have a specific steric reason to switch.

Q: My product is racemic, but I used a chiral auxiliary. Why? A: The Davis reagent itself is available in chiral forms (e.g., (camphorsulfonyl)oxaziridine).[3][4] If you used the standard phenylsulfonyl reagent, it is achiral. You rely entirely on the substrate's inherent facial bias. If your substrate has no existing stereocenters, you must use a chiral Davis reagent (e.g., (+)-CSO) to induce enantioselectivity.

References

-

Original Methodology: Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. "Synthesis of alpha-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines."[4][5][6] J. Org.[4][7] Chem.1984 , 49, 3241-3243.[4][5][6] Link

-

Asymmetric Applications & Mechanism: Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S.[6][7] "Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorsulfonyl)oxaziridine." J. Am. Chem. Soc.[7]1990 , 112, 6679-6690.[6][7] Link

-

Comprehensive Review: Davis, F. A.; Chen, B. C.[4][6][7][8][9] "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chem. Rev.[4][9]1992 , 92, 919-934.[4][9] Link

Sources

- 1. Davis oxidation - Wikipedia [en.wikipedia.org]

- 2. CHEMISTRY [examjobexpertcontent.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Franklin A. Davis - Google Scholar [scholar.google.com]

- 5. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Head-to-Head Comparison for Asymmetric Oxidation: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine vs. mCPBA

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective oxidation of prochiral substrates to yield enantiomerically enriched products is a cornerstone of modern drug development and fine chemical synthesis. Among the arsenal of oxidizing agents, (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO) and meta-Chloroperoxybenzoic acid (mCPBA) are two prominent reagents, each with a distinct profile of reactivity, selectivity, and application. This guide provides a detailed, data-driven comparison to inform the rational selection of the optimal oxidant for a given synthetic challenge.

At a Glance: Key Differentiators

| Feature | (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO) | m-Chloroperoxybenzoic Acid (mCPBA) |

| Primary Application | Asymmetric α-hydroxylation of enolates.[1][2][3] | Epoxidation of alkenes, Baeyer-Villiger oxidation.[4][5] |

| Stereocontrol | Excellent enantioselectivity (reagent-controlled).[6] | Generally stereospecific (syn-addition), but not enantioselective unless a chiral catalyst is used.[4] |

| Mechanism | SN2 attack of a nucleophile on the oxaziridine oxygen.[1][2] | Concerted "butterfly" transition state for epoxidation.[4] |

| Substrate Scope | Primarily ketone, ester, and amide enolates.[1][2][3][7] | Broad scope including alkenes, ketones, aldehydes, sulfides, and amines.[5][8] |

| Safety Profile | Generally stable solid.[9] | Peroxide, potentially explosive, especially when pure.[8][10] |

| Cost | Significantly more expensive. | Relatively inexpensive. |

Delving into the Mechanisms: A Tale of Two Oxygen Transfers

The divergent applications of CSO and mCPBA are rooted in their distinct mechanisms of oxygen transfer.

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO): CSO is a member of the N-sulfonyloxaziridine class of reagents, often referred to as Davis oxaziridines.[11] Its primary role is the asymmetric hydroxylation of nucleophiles, most notably enolates. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The nucleophilic enolate attacks the electrophilic oxygen atom of the strained three-membered oxaziridine ring.[2][7] This leads to the formation of a hemiaminal-like intermediate which then fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][2] The inherent chirality of the camphor backbone in CSO directs the approach of the enolate, resulting in high levels of enantioselectivity.[6][7] The stereochemical outcome is primarily dictated by steric interactions in an open transition state, favoring the less hindered approach of the nucleophile.[6]

m-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a widely used peroxyacid for the epoxidation of alkenes.[4][5][12][13] The mechanism is a concerted process, often depicted as a "butterfly" transition state.[4] In this single step, the alkene's π-bond attacks the terminal, electrophilic oxygen of the peroxyacid, while several other bonds are simultaneously formed and broken.[4][14][15] This concerted nature dictates a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene.[4] This results in a stereospecific reaction where the stereochemistry of the starting alkene is preserved in the epoxide product.[4][16] However, without a chiral catalyst or auxiliary, the oxidation of a prochiral alkene will result in a racemic mixture of epoxides.

Performance Deep Dive: Stereoselectivity and Substrate Scope

Stereoselectivity:

The most significant advantage of CSO is its ability to induce chirality. For the asymmetric hydroxylation of prochiral ketone enolates, CSO can afford high enantiomeric excess (ee), often exceeding 95%.[17] The degree of stereoselectivity is influenced by the structure of the enolate, the counterion (sodium enolates often give higher ee than lithium enolates), and reaction conditions such as temperature and the presence of additives.[6][17] For instance, the oxidation of trisubstituted ketone enolates generally proceeds with very good stereoselectivity.[6]

mCPBA, on the other hand, is not an inherently asymmetric reagent. While its epoxidations are stereospecific, they are not enantioselective. For example, the epoxidation of a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide.[4] However, to achieve enantioselectivity, mCPBA must be used in conjunction with a chiral catalyst, such as in the Jacobsen-Katsuki epoxidation (though this typically uses other oxidants, the principle applies). The presence of a nearby hydroxyl group in the substrate, as in allylic alcohols, can direct the stereochemical outcome of mCPBA epoxidation through hydrogen bonding, leading to high diastereoselectivity.[18]

Substrate Scope:

CSO's utility is primarily focused on the asymmetric α-hydroxylation of carbonyl compounds. It is highly effective for a range of ketone, ester, and even amide enolates.[1][7][19] It has also been used for the oxidation of sulfides to sulfoxides.[1]

mCPBA boasts a much broader substrate scope.[5] It is the reagent of choice for the epoxidation of a wide variety of electron-rich and electron-poor alkenes.[4] Beyond epoxidation, mCPBA is extensively used in the Baeyer-Villiger oxidation to convert ketones to esters and cyclic ketones to lactones.[5] It can also oxidize aldehydes to carboxylic acids, sulfides to sulfoxides and sulfones, and amines to N-oxides or nitro compounds.[8]

Experimental Protocols: A Practical Guide

Representative Protocol for Asymmetric Hydroxylation using CSO:

This protocol is adapted from the work of F. A. Davis et al. for the α-hydroxylation of a ketone enolate.[2]

-

Enolate Formation: A solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 mmol in THF), is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Oxidation: A solution of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 1 to 12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone.

Representative Protocol for Alkene Epoxidation using mCPBA:

This protocol is a general procedure for the epoxidation of an alkene.[8]

-

Reaction Setup: The alkene (1.0 mmol) is dissolved in a chlorinated solvent such as dichloromethane (CH2Cl2, 10 mL) in a round-bottom flask equipped with a magnetic stir bar. The solution is cooled to 0 °C in an ice bath. In some cases, a buffer like sodium bicarbonate (NaHCO3) is added to neutralize the m-chlorobenzoic acid byproduct.[8][20]

-

Addition of mCPBA: Solid mCPBA (typically 70-77% purity, 1.1-1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Reaction times can vary from a few hours to overnight.

-

Workup: The reaction mixture is cooled to 0 °C and the precipitated m-chlorobenzoic acid is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) to destroy excess peroxide, a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove acidic byproducts, and finally with brine.[8]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

-

Purification: If necessary, the crude product is purified by flash column chromatography on silica gel.[8]

Practical Considerations: Safety, Stability, and Cost-Effectiveness

Safety and Handling:

-

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: CSO is a relatively stable, crystalline solid that does not pose the same hazards as peroxides.[9][21] However, as with all chemicals, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn.[22] It may cause skin and eye irritation.[22]

-